Pyronaridine Pyronaridine Pyronaridine is a benzonaphthyridine derivative, with antimalarial and potential antiviral activities. Upon administration, pyronaridine inhibits the formation of beta-hematin, which results in the accumulation of toxic heme within the parasite. In addition, pyronaridine inhibits glutathione-dependent degradation of hematin. This promotes hematin-induced lysis of red blood cells (RBCs), resulting in parasite death. Pyronaridine also exhibits antiviral activity against some viruses in vitro, including Ebola (EBOV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) viruses.
Pyronaridine is an aminoquinoline.
Pyronaridine has been investigated for the treatment of Malaria.
Brand Name: Vulcanchem
CAS No.: 74847-35-1
VCID: VC0540753
InChI: InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
SMILES: COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Molecular Formula: C29H32ClN5O2
Molecular Weight: 518 g/mol

Pyronaridine

CAS No.: 74847-35-1

Inhibitors

VCID: VC0540753

Molecular Formula: C29H32ClN5O2

Molecular Weight: 518 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Pyronaridine - 74847-35-1

CAS No. 74847-35-1
Product Name Pyronaridine
Molecular Formula C29H32ClN5O2
Molecular Weight 518 g/mol
IUPAC Name 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Standard InChI InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
Standard InChIKey DJUFPMUQJKWIJB-UHFFFAOYSA-N
SMILES COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Canonical SMILES COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Appearance Solid powder
Description Pyronaridine is a benzonaphthyridine derivative, with antimalarial and potential antiviral activities. Upon administration, pyronaridine inhibits the formation of beta-hematin, which results in the accumulation of toxic heme within the parasite. In addition, pyronaridine inhibits glutathione-dependent degradation of hematin. This promotes hematin-induced lysis of red blood cells (RBCs), resulting in parasite death. Pyronaridine also exhibits antiviral activity against some viruses in vitro, including Ebola (EBOV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) viruses.
Pyronaridine is an aminoquinoline.
Pyronaridine has been investigated for the treatment of Malaria.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine
4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol
4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol
benzonaphthyridine 7351
malaridine
phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4)
pyronaridine
pyronaridine phosphate salt
pyronaridine tetraphosphate
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2: Ayyoub A, Methaneethorn J, Ramharter M, Djimde AA, Tekete M, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Population Pharmacokinetic Parameters of Pyronaridine in Pediatric Malaria Patients. Antimicrob Agents Chemother. 2015 Dec 14. pii: AAC.02004-15. [Epub ahead of print] PubMed PMID: 26666916.
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6: Jittamala P, Pukrittayakamee S, Ashley EA, Nosten F, Hanboonkunupakarn B, Lee SJ, Thana P, Chairat K, Blessborn D, Panapipat S, White NJ, Day NP, Tarning J. Pharmacokinetic interactions between primaquine and pyronaridine-artesunate in healthy adult Thai subjects. Antimicrob Agents Chemother. 2015 Jan;59(1):505-13. doi: 10.1128/AAC.03829-14. Epub 2014 Nov 10. PubMed PMID: 25385096; PubMed Central PMCID: PMC4291381.
7: Sereekhajornjaru N, Somboon C, Rattanajak R, Denny WA, Wilairat P, Auparakkitanon S. Comparison of hematin-targeting properties of pynacrine, an acridine analog of the benzonaphthyridine antimalarial pyronaridine. Acta Trop. 2014 Dec;140:181-3. doi: 10.1016/j.actatropica.2014.09.002. Epub 2014 Sep 16. PubMed PMID: 25220507.
8: Morris CA, Pokorny R, Lopez-Lazaro L, Miller RM, Arbe-Barnes S, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Pharmacokinetic interaction between pyronaridine-artesunate and metoprolol. Antimicrob Agents Chemother. 2014 Oct;58(10):5900-8. doi: 10.1128/AAC.02716-14. Epub 2014 Jul 28. PubMed PMID: 25070091; PubMed Central PMCID: PMC4187956.
9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;3:CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.
10: Morris CA, Dueker SR, Lohstroh PN, Wang LQ, Fang XP, Jung D, Lopez-Lazaro L, Baker M, Duparc S, Borghini-Fuhrer I, Pokorny R, Shin JS, Fleckenstein L. Mass balance and metabolism of the antimalarial pyronaridine in healthy volunteers. Eur J Drug Metab Pharmacokinet. 2015 Mar;40(1):75-86. doi: 10.1007/s13318-014-0182-0. Epub 2014 Mar 4. PubMed PMID: 24590312.
11: Henrich PP, O'Brien C, Sáenz FE, Cremers S, Kyle DE, Fidock DA. Evidence for pyronaridine as a highly effective partner drug for treatment of artemisinin-resistant malaria in a rodent model. Antimicrob Agents Chemother. 2014;58(1):183-95. doi: 10.1128/AAC.01466-13. Epub 2013 Oct 21. PubMed PMID: 24145526; PubMed Central PMCID: PMC3910733.
12: Duparc S, Borghini-Fuhrer I, Craft CJ, Arbe-Barnes S, Miller RM, Shin CS, Fleckenstein L. Safety and efficacy of pyronaridine-artesunate in uncomplicated acute malaria: an integrated analysis of individual patient data from six randomized clinical trials. Malar J. 2013 Feb 21;12:70. doi: 10.1186/1475-2875-12-70. PubMed PMID: 23433102; PubMed Central PMCID: PMC3598551.
13: Kayentao K, Doumbo OK, Pénali LK, Offianan AT, Bhatt KM, Kimani J, Tshefu AK, Kokolomami JH, Ramharter M, de Salazar PM, Tiono AB, Ouédraogo A, Bustos MD, Quicho F, Borghini-Fuhrer I, Duparc S, Shin CS, Fleckenstein L. Pyronaridine-artesunate granules versus artemether-lumefantrine crushed tablets in children with Plasmodium falciparum malaria: a randomized controlled trial. Malar J. 2012 Oct 31;11:364. doi: 10.1186/1475-2875-11-364. PubMed PMID: 23113947; PubMed Central PMCID: PMC3566922.
14: Zhang CL, Zhou HN, Wang J, Liu H. [In vitro sensitivity of Plasmodium falciparum isolates from China-Myanmar border region to chloroquine, piperaquine and pyronaridine]. Zhongguo Ji Sheng Chong Xue Yu Ji Sheng Chong Bing Za Zhi. 2012 Feb 29;30(1):41-4. Chinese. PubMed PMID: 22913189.
15: Croft SL, Duparc S, Arbe-Barnes SJ, Craft JC, Shin CS, Fleckenstein L, Borghini-Fuhrer I, Rim HJ. Review of pyronaridine anti-malarial properties and product characteristics. Malar J. 2012 Aug 9;11:270. doi: 10.1186/1475-2875-11-270. PubMed PMID: 22877082; PubMed Central PMCID: PMC3483207.
16: Rueangweerayut R, Phyo AP, Uthaisin C, Poravuth Y, Binh TQ, Tinto H, Pénali LK, Valecha N, Tien NT, Abdulla S, Borghini-Fuhrer I, Duparc S, Shin CS, Fleckenstein L; Pyronaridine–Artesunate Study Team. Pyronaridine-artesunate versus mefloquine plus artesunate for malaria. N Engl J Med. 2012 Apr 5;366(14):1298-309. doi: 10.1056/NEJMoa1007125. PubMed PMID: 22475593.
17: Morris CA, Lopez-Lazaro L, Jung D, Methaneethorn J, Duparc S, Borghini-Fuhrer I, Pokorny R, Shin CS, Fleckenstein L. Drug-drug interaction analysis of pyronaridine/artesunate and ritonavir in healthy volunteers. Am J Trop Med Hyg. 2012 Mar;86(3):489-95. doi: 10.4269/ajtmh.2012.11-0558. PubMed PMID: 22403324; PubMed Central PMCID: PMC3284369.
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20: Kurth F, Bélard S, Basra A, Ramharter M. Pyronaridine-artesunate combination therapy for the treatment of malaria. Curr Opin Infect Dis. 2011 Dec;24(6):564-9. doi: 10.1097/QCO.0b013e32834cabdb. Review. PubMed PMID: 21986615.
PubChem Compound 107771
Last Modified Nov 11 2021
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